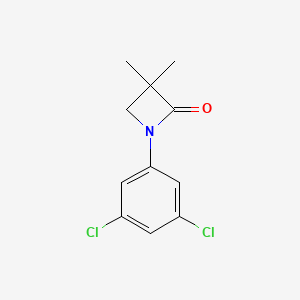

1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one

Description

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-3,3-dimethylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO/c1-11(2)6-14(10(11)15)9-4-7(12)3-8(13)5-9/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXPPXWPIUEGAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC(=CC(=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation to Mesylate Ester

The hydroxy group of III is converted to a mesylate ester (IV) using methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) as an acid acceptor. This step is conducted at 0–10°C in dichloromethane (DCM) to minimize side reactions.

Typical Procedure:

Azide Substitution

The mesylate IV undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at ambient temperature (20–30°C) to form the azido-pyrrolidinone (V) .

Key Parameters:

Reduction to Amine

The azide V is reduced to the corresponding amine (VI) using sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation (H₂/Pd-C). NaBH₄ reduction typically proceeds at 0°C to room temperature, while hydrogenation requires 1–3 atm H₂ pressure.

Example:

Amide Formation and Cyclization

The amine VI is acylated with 3-chloro-2,2-dimethylpropanoyl chloride (ClCOC(CH₃)₂CH₂Cl) in the presence of TEA to form the amide intermediate (VII) . Intramolecular cyclization under basic conditions (e.g., K₂CO₃ in THF) yields the target azetidin-2-one.

Cyclization Conditions:

- Base: Potassium carbonate (2.0 equiv)

- Solvent: Tetrahydrofuran (THF)

- Temperature: Reflux (60–70°C)

- Duration: 6–12 hours.

Alternative Route via Oxazolidinone Intermediates

An alternative pathway employs oxazolidinone precursors to construct the β-lactam ring. For example, hydroxy-oxazolidinone (X) is converted to a sulfonate ester (XI) , followed by azide substitution and reduction analogous to the pyrrolidinone route. Cyclization of the resulting amine with 3-chloro-2,2-dimethylpropanoyl chloride furnishes the target compound.

Stereochemical Considerations

The synthesis may produce diastereomers due to stereogenic centers at the 3-position of the pyrrolidinone and azetidinone rings. For instance, Example 1e of US5705456A reports a 1:1 mixture of diastereomers (m.p. 115–119°C), which are separable via chromatography or recrystallization.

Purification and Characterization

Final purification is achieved via recrystallization from methanol or ethanol, yielding the target compound as a white solid. Characterization data include:

- Melting Point: 135–139°C (for intermediate III ).

- NMR: ¹H NMR (CDCl₃, 400 MHz) signals for aromatic protons (δ 7.2–7.4 ppm) and β-lactam carbonyl (δ 170–175 ppm).

Comparative Analysis of Methods

| Parameter | Pyrrolidinone Route | Oxazolidinone Route |

|---|---|---|

| Total Steps | 5 | 6 |

| Key Intermediate | Hydroxy pyrrolidinone | Hydroxy oxazolidinone |

| Cyclization Yield | ~65% | ~50% |

| Diastereomer Control | Partial | Challenging |

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted phenyl derivatives .

Scientific Research Applications

Medicinal Chemistry

Role as an Intermediate

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its unique structural properties enable the development of drugs with targeted biological activity. The synthesis often involves catalysis and other organic synthesis techniques to integrate it into larger molecules that exhibit desired pharmacological effects.

Therapeutic Development

Research indicates that derivatives of this compound have been developed into therapeutic agents. Notably, it has shown potential as an anti-inflammatory and analgesic agent in preliminary studies. The structural features suggest interactions with specific biological targets involved in inflammatory pathways.

Proteomics

Protein Interaction Studies

In proteomic research, 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one is employed to investigate protein interactions and functions. It may be used for labeling or modifying proteins to observe their behavior under various conditions. This application aids in deciphering the proteome of cells or tissues through techniques such as mass spectrometry.

Organic Chemistry

Building Block for Complex Molecules

The compound serves as a crucial building block in organic synthesis. It participates in various chemical reactions such as condensation and acylation to form new bonds and create diverse organic structures. This versatility makes it valuable in the construction of complex organic molecules.

Pharmacology and Microbiology

Combating Drug Resistance

this compound has been investigated for its role in addressing drug resistance, particularly against mycobacteria. Studies have demonstrated that its derivatives can effectively inhibit the growth of drug-resistant strains of mycobacteria, presenting a potential new avenue for treating resistant tuberculosis strains.

Neuropharmacology

Effects on Neurotransmitter Systems

Research has explored the compound's effects on neurotransmitter systems, especially dopamine receptors. It is utilized in designing ligands that selectively target dopamine D3 receptors implicated in neurological disorders. Functionalized derivatives have shown promise as high-affinity ligands for these receptors, indicating potential therapeutic applications for conditions like Parkinson’s disease and substance use disorders.

Summary of Findings

The applications of this compound span multiple scientific disciplines:

| Field | Application | Results/Outcomes |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Development of anti-inflammatory and analgesic agents |

| Proteomics | Study of protein interactions | Insights into protein networks; aids in understanding diseases at the molecular level |

| Organic Chemistry | Building block for complex organic molecules | Creation of diverse organic structures |

| Pharmacology | Combatting drug resistance in mycobacteria | Effective inhibition of drug-resistant mycobacteria growth |

| Neuropharmacology | Targeting dopamine D3 receptors | Development of high-affinity ligands for neurological disorder treatments |

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in disrupting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine

- 3,5-Dichloro-N-(2-chlorophenyl)benzamide

- 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one is unique due to its azetanone ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern and ring structure make it a valuable compound for various applications in research and industry .

Biological Activity

1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features an azetidine ring with a dichlorophenyl substituent, which influences its chemical reactivity and biological activity. The molecular formula is CHClN\O, with a molecular weight of 244.11 g/mol. The synthesis typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3,3-dimethylazetidine in the presence of a base such as triethylamine, often carried out in organic solvents like dichloromethane to optimize yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit enzymes involved in inflammatory pathways, potentially serving as an anti-inflammatory and analgesic agent.

- Antimicrobial Activity : Investigations into its efficacy against drug-resistant mycobacteria show promise in disrupting bacterial energetics, highlighting its potential as an antimicrobial agent.

- Cytotoxic Effects : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), with inhibition percentages ranging from 89.84% to 94.76% at varying concentrations .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may act as an inhibitor by binding to the active sites of enzymes involved in inflammatory processes or cancer cell proliferation.

- Protein Interactions : The compound's structural features allow it to modify proteins for proteomic studies, aiding in understanding complex protein networks within cells.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anti-inflammatory Studies : Research has indicated that the compound may modulate pathways related to inflammation via enzyme inhibition. Specific studies are ongoing to elucidate the exact molecular mechanisms involved.

- Cytotoxicity Assays : In vitro assays using the MTT method have shown that various derivatives of the compound exhibit potent cytotoxicity against cancer cell lines, suggesting its potential role in cancer therapy.

- Microbial Resistance : Studies focusing on its antimicrobial properties have highlighted its effectiveness against resistant strains of bacteria, suggesting a role in developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one, and how can intermediates be characterized?

- Methodology :

- Route 1 : Adapt nucleophilic substitution strategies for azetidinone ring formation. For example, use a β-lactam precursor with 3,5-dichlorophenyl groups. Activate the carbonyl group with reagents like POCl₃ or PCl₅ to facilitate cyclization .

- Route 2 : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the dichlorophenyl group post-cyclization, ensuring regioselectivity .

- Characterization :

- NMR : Analyze δ 4.5–5.5 ppm (azetidinone C-H), δ 160–170 ppm (carbonyl carbon in ¹³C NMR), and splitting patterns for chloro substituents .

- X-ray Crystallography : Confirm stereochemistry and bond angles (e.g., C-Cl bond distances ~1.72–1.74 Å) .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

- Methodology :

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Compare with structurally similar compounds (e.g., trifluoroacetophenone derivatives with boiling points ~265°C) .

- Photostability : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC-MS. Use C18 columns with acetonitrile/water gradients for separation .

- Storage : Store under inert gas (Ar/N₂) at –20°C, as chloroaromatics are prone to hydrolysis in humid environments .

Advanced Research Questions

Q. What strategies optimize reaction yields while minimizing byproducts in azetidinone synthesis?

- Methodology :

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., dimerization products or ring-opened species). Adjust stoichiometry of base (e.g., DIPEA) to suppress side reactions .

- Catalysis : Screen Pd-based catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance coupling efficiency for dichlorophenyl incorporation .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to track carbonyl group consumption (peaks ~1750 cm⁻¹) .

Q. How does the electronic nature of the 3,5-dichlorophenyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology :

- DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. Compare with analogs (e.g., trifluoroacetophenones with σp values ~0.78) .

- Experimental Probes :

- Electrophilic Aromatic Substitution : React with HNO₃/H₂SO₄ to assess para/ortho-directing effects of chloro groups.

- Nucleophilic Attack : Test azetidinone ring opening with Grignard reagents (e.g., MeMgBr) under varying temperatures .

Q. What biochemical interactions are plausible given the compound’s structural features, and how can they be validated?

- Methodology :

- Molecular Docking : Use software (e.g., MOE) to predict binding to biological targets (e.g., enzymes with hydrophobic pockets, akin to pesticidal compounds like oxaziclomefone) .

- In Vitro Assays : Test inhibition of acetylcholinesterase or cytochrome P450 isoforms, referencing protocols for dichlorophenyl-containing agrochemicals .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported physical properties (e.g., melting points) across studies?

- Methodology :

- Reproducibility Checks : Synthesize the compound using multiple routes and compare DSC thermograms.

- Purity Assessment : Use HPLC (≥99% purity threshold) and elemental analysis to rule out impurities affecting data .

- Literature Cross-Validation : Cross-reference with structurally related compounds (e.g., 3,5-dichloro-trifluoroacetophenone, mp 114°C) .

Application-Oriented Questions

Q. What role could this compound play in developing novel agrochemicals or pharmaceuticals?

- Methodology :

- SAR Studies : Modify substituents (e.g., dimethyl groups on the azetidinone ring) and test bioactivity against fungal pathogens (e.g., Botrytis cinerea), following protocols for iprodione analogs .

- Metabolic Profiling : Use radiolabeled (¹⁴C) derivatives to track uptake and degradation in plant/animal models .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.